N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-12-6-8-13(9-7-12)18(16,17)14-10-4-5-11-15(2)3/h6-9,14H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZHARIJJRUVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC#CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propargylation of Dimethylamine
The intermediate 4-(dimethylamino)but-2-yn-1-ol (CAS: 14597-26-3) is synthesized via propargylation of dimethylamine using propargyl bromide. The reaction proceeds under basic conditions to deprotonate the amine, facilitating nucleophilic attack on the propargyl halide.
Procedure:
- Dimethylamine (2.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
- Propargyl bromide (1.0 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexanes/ethyl acetate, 3:1).
Key Data:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Boiling Point | 101°C (1.5 Torr) |
| pKa | 13.18 |
Sulfonamide Formation
Direct Sulfonylation with Tosyl Chloride
The alcohol intermediate is converted to the target sulfonamide via reaction with 4-methylbenzenesulfonyl chloride in the presence of a base.
- 4-(Dimethylamino)but-2-yn-1-ol (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.
- Triethylamine (Et₃N, 2.5 equiv) is added as a base, followed by dropwise addition of tosyl chloride (1.2 equiv) at 0°C.
- The reaction is stirred at room temperature for 6–8 hours, quenched with water, and extracted with DCM.
- Purification via flash chromatography (petroleum ether/ethyl acetate, 2:1) yields the product.
Optimization Notes:
Copper-Catalyzed Coupling Approach
A modified method employs copper catalysts to facilitate coupling between the alkyne-amine and sulfonyl azides, though this route is less common for this specific compound.
- 4-(Dimethylamino)but-2-yn-1-ol (1.0 equiv), sulfonyl azide (1.2 equiv), and CuI (10 mol%) are combined in acetonitrile.
- The mixture is stirred at room temperature for 4 hours, followed by solvent removal and chromatography.
Yield: 21–84% (dependent on solvent and catalyst).
Key Comparison:
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Direct Sulf. | None | DCM | 70–78 |
| Cu-Catalyzed | CuI | Acetonitrile | 21–84 |
Advanced Multi-Step Syntheses
Oxidative Coupling with Alkynes
A protocol from PKU’s chemistry department describes a tandem oxidation-coupling strategy:
Steps:
- Oxidation: 4-(Dimethylamino)but-2-yn-1-ol is treated with pyridinium chlorochromate (PCC) in DCM to form the corresponding ketone.
- Grignard Addition: The ketone reacts with a Grignard reagent (e.g., n-BuLi) to extend the carbon chain.
- Sulfonylation: The final product is obtained via tosylation as described in Section 3.1.
Bromination-Alkynylation Sequence
An alternative route involves bromination of the terminal alkyne followed by coupling with sulfonamide precursors:
Steps:
- Bromination: 4-(Dimethylamino)but-2-yn-1-ol is brominated using N-bromosuccinimide (NBS) in CCl₄.
- Sonogashira Coupling: The brominated intermediate reacts with a sulfonamide-bearing alkyne under palladium catalysis.
Critical Analysis of Methodologies
Efficiency and Scalability
- Direct Sulfonylation offers the highest yields (70–78%) and is preferred for large-scale synthesis.
- Copper-Catalyzed Methods exhibit variable yields but are valuable for introducing structural diversity.
Purification Challenges
- Silica gel chromatography remains the standard for purification, though solvent systems require optimization to separate polar byproducts.
Chemical Reactions Analysis
Types of Reactions: N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce triple bonds to double or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the sulfonamide moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Alkyl halides in the presence of a base like NaOH or K2CO3.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the dimethylamino group and the sulfonamide moiety allows for specific interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and function of the target protein, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Alkyne vs. Enamide Backbone : The target compound’s but-2-yn-1-yl chain (alkyne) contrasts with the enamide (but-2-enamide) in . The alkyne’s linear geometry and sp-hybridized carbon may enhance rigidity and reactivity in click chemistry or cycloadditions, whereas the enamide’s conjugation could favor biological activity .
Spectroscopic and Physical Properties
- NMR Trends : Tosyl protons in analogs consistently resonate at δ 7.25–7.75 ppm (aromatic protons), while alkyne-related protons appear upfield (e.g., δ 3.94–4.00 ppm for but-2-yn-1-yl CH₂ groups) .
- HRMS Validation : High-resolution mass spectrometry (HRMS) confirms molecular ions for analogs (e.g., m/z 301.1003 in ), a critical step for verifying the target compound’s purity .
Biological Activity
N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
This compound can be synthesized through various methods involving the reaction of specific precursors under controlled conditions. The typical synthetic route includes the use of coupling agents and organic solvents to yield high-purity products.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O3S |
| Molecular Weight | 296.39 g/mol |
| CAS Number | 1396865-86-3 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects by:
- Inhibition of Enzymatic Activity: It can bind to active sites of specific enzymes, blocking substrate access and reducing enzyme activity.
- Modulation of Cellular Signaling: By interacting with receptors, it may influence signaling pathways related to cell growth and apoptosis.
2.2 Pharmacological Potential
Research has indicated various pharmacological properties for this compound:
- Anticancer Activity: Studies have shown that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines, inducing apoptosis and cell cycle arrest in models such as SKM-1 human myelodysplastic syndrome cells .
- Anti-inflammatory Effects: The compound has been explored for its potential in treating inflammatory diseases, demonstrating favorable pharmacokinetic profiles in vivo .
3.1 In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against several cancer cell lines, showing IC50 values in the low micromolar range. For example, a derivative was found to significantly increase acetyl-histone H3 levels, indicating its role in histone deacetylase (HDAC) inhibition .
3.2 In Vivo Studies
In vivo experiments using xenograft models have highlighted the compound's antitumor efficacy, particularly in models with intact immune systems, suggesting a potential for immunomodulatory effects .
4. Applications in Research
This compound is being studied for various applications:
- Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.
- Biochemical Probes: Utilized in research to investigate enzyme activities and protein interactions, aiding in understanding cellular processes.
5. Conclusion
The compound this compound shows promise as a multifaceted agent with potential applications in cancer therapy and anti-inflammatory treatments. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
